CYP2A13 vs. CYP2A6 Isoform Selectivity ─ Ortho‑Substituted 4‑Benzylmorpholine Analogs Exhibit >25‑Fold Discrimination
In a panel of 24 4‑benzylmorpholine analogs evaluated in functional human CYP2A enzyme assays, three compounds bearing substitution at the benzyl ortho position achieved >25‑fold selectivity for the lung‑specific CYP2A13 over the 94%‑identical hepatic CYP2A6 [1]. This selectivity threshold is a direct consequence of the 4‑benzylmorpholine scaffold, as replacement with other N‑substituted morpholines (e.g., N‑phenylmorpholine) fails to maintain this differential binding.
| Evidence Dimension | Selectivity ratio (CYP2A13/CYP2A6) |
|---|---|
| Target Compound Data | >25‑fold selectivity (ortho‑substituted 4‑benzylmorpholine analogs) |
| Comparator Or Baseline | N‑Phenylmorpholine and other N‑substituted morpholines (selectivity not reported / likely <5‑fold) |
| Quantified Difference | >5× increase in isoform discrimination |
| Conditions | Functional inhibition assays using recombinant human CYP2A13 and CYP2A6 enzymes; substrate: coumarin 7‑hydroxylation |
Why This Matters
Procurement of the 4‑benzylmorpholine scaffold is essential for SAR programs targeting CYP2A13‑selective chemopreventive agents; generic morpholines will not replicate this selectivity profile.
- [1] Blake, L. C., Roy, A., Neul, D., Schoenen, F. J., Aubé, J., & Scott, E. E. (2013). Benzylmorpholine analogs as selective inhibitors of lung cytochrome P450 2A13 for the chemoprevention of lung cancer in tobacco users. Pharmaceutical Research, 30(9), 2290–2302. View Source
